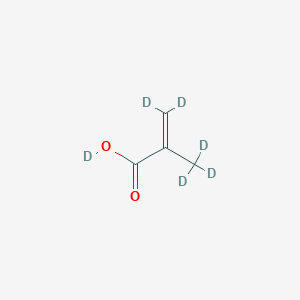

Methacrylic acid-D6

Description

BenchChem offers high-quality Methacrylic acid-D6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methacrylic acid-D6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

deuterio 3,3-dideuterio-2-(trideuteriomethyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(2)4(5)6/h1H2,2H3,(H,5,6)/i1D2,2D3/hD | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERQOIWHTDAKMF-ZFYNMZILSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C(C(=O)O[2H])C([2H])([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methacrylic acid-D6 for Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a critical resource for professionals in research and drug development, providing a detailed technical overview of Methacrylic acid-D6. As a deuterated analog of methacrylic acid, this stable isotope-labeled compound is instrumental in a variety of sophisticated analytical and research applications. This document will elucidate its core properties, synthesis, and key applications, with a focus on the practical insights and robust methodologies required for its effective implementation in a laboratory setting.

Core Principles: Understanding Methacrylic acid-D6

Methacrylic acid-D6 is a specialized form of methacrylic acid where all six hydrogen atoms have been replaced with their heavier isotope, deuterium. This isotopic substitution results in a molecule that is chemically identical to its non-deuterated counterpart in terms of reactivity but possesses a distinct, higher molecular weight. This key difference is the foundation of its utility in numerous analytical techniques, particularly those involving mass spectrometry.

The non-radioactive and stable nature of Methacrylic acid-D6 makes it a safe and effective tool for sensitive and precise quantitative analyses. Its primary application is as an internal standard in mass spectrometry-based assays, where it co-elutes with the unlabeled analyte but is easily distinguishable due to its mass difference. This allows for the accurate correction of variations that can occur during sample preparation and analysis, ensuring the integrity and reliability of the data.

Table 1: Key Physicochemical Properties of Methacrylic acid-D6

| Property | Value |

| Chemical Formula | C4D6O2 |

| Molecular Weight | 92.13 g/mol [1] |

| CAS Number | 92140-95-9[1] |

| Appearance | Colorless Oil[1] |

| Storage Temperature | 2-8°C[1] |

Synthesis and Isotopic Purity: A Mark of Quality

The synthesis of Methacrylic acid-D6 is a critical process that dictates its purity and, consequently, its performance in analytical applications. A common method involves the direct exchange of hydrogen for deuterium using heavy water (D₂O) in the presence of a catalyst.[2] Advanced catalytic systems, often based on palladium, nickel, or copper, are employed to facilitate this exchange efficiently, minimizing reaction times and the required excess of D₂O.[2]

The goal of the synthesis is to achieve the highest possible level of deuteration, ensuring that the final product is predominantly the D6 species. The isotopic purity is a critical quality parameter and is rigorously assessed using a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry confirms the expected molecular weight, while NMR is used to verify the positions and extent of deuterium incorporation.

Diagram 1: General Synthesis and Purity Verification Workflow

A simplified workflow for the synthesis and quality control of Methacrylic acid-D6.

Applications in the Field: From Bioanalysis to Materials Science

The unique properties of Methacrylic acid-D6 lend themselves to a range of applications, primarily centered around its use as an internal standard in quantitative analysis.

In the realm of drug development, understanding the pharmacokinetic profile of a new drug candidate is essential. This involves the precise measurement of the drug and its metabolites in biological matrices such as plasma and urine. Methacrylic acid-D6 is an invaluable tool in these studies when methacrylic acid or a related structure is the analyte of interest.

Experimental Protocol: Quantification of Methacrylic Acid in Plasma using LC-MS/MS

This protocol outlines a self-validating system for the accurate quantification of methacrylic acid in a biological matrix.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of unlabeled methacrylic acid in a suitable solvent.

-

Create a series of calibration standards by spiking known concentrations of the unlabeled methacrylic acid stock solution into blank plasma.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To a 100 µL aliquot of plasma (standard, QC, or unknown sample), add 10 µL of a Methacrylic acid-D6 internal standard working solution at a fixed concentration. The causality behind this step is to introduce a known quantity of a compound that will behave similarly to the analyte throughout the sample preparation and analysis, allowing for accurate normalization.

-

Vortex the samples to ensure thorough mixing.

-

Perform a protein precipitation by adding 400 µL of ice-cold acetonitrile. This step is crucial for removing proteins that can interfere with the analysis and damage the analytical column.

-

Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Carefully transfer the supernatant to a clean vial for analysis.

-

Inject a small volume (e.g., 5 µL) onto a reverse-phase liquid chromatography column.

-

The analyte and internal standard are separated from other matrix components using a gradient elution with a suitable mobile phase.

-

The eluent is introduced into a tandem mass spectrometer, where the parent ions of both methacrylic acid and Methacrylic acid-D6 are selected and fragmented. Specific fragment ions are then monitored for quantification.

-

-

Data Analysis and Validation:

-

The peak areas of the analyte and the internal standard are integrated.

-

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

The concentrations of the unknown samples and QCs are then calculated from this curve. The accuracy of the QC samples validates the integrity of the analytical run.

-

Diagram 2: Bioanalytical Workflow Using a Deuterated Internal Standard

A schematic of the workflow for quantitative bioanalysis utilizing Methacrylic acid-D6 as an internal standard.

Methacrylic acid is a key monomer in the production of a wide array of polymers.[3][4][5] Deuterated methacrylic acid can be used as a tracer in studies of polymerization kinetics and mechanisms. By incorporating Methacrylic acid-D6 into a polymerization reaction, researchers can use techniques like NMR and mass spectrometry to follow the incorporation of the monomer into the polymer chain, providing valuable insights into the reaction dynamics.

Analytical Characterization

The robust characterization of Methacrylic acid-D6 is paramount to ensure its suitability for its intended applications.

-

¹H and ¹³C NMR: These techniques are used to confirm the chemical structure and to assess the degree of deuteration by observing the disappearance of proton signals and the changes in the carbon spectrum.[6][7]

-

Mass Spectrometry: This is the primary technique for confirming the molecular weight and determining the isotopic distribution of the deuterated compound.[8]

References

- TJCY. (2024, September 26). Application of Methacrylic Acid (MAA) in Paint and Coatings.

- PubChem. Methacrylic acid.

- Wikipedia. Methacrylic acid.

- Chemicals United BV. (2025, January 11). Acrylic Acid & Methacrylic Acid: Applications | Market Insights.

- ChemicalBook. (2022, October 31). Synthesis of Methacrylic acid.

- SciSpace. (2015, February 25). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water.

- Methacrylate Producers Association, Inc. Methacrylic Acid (MAA) | Explore Safe Applications.

- Carl ROTH. Methacrylic acid methyl ester, 1 l, glass.

- Taylor & Francis. Methacrylic acid – Knowledge and References.

- ResearchGate. (2025, August 6). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration.

- Methacrylate Producers Association, Inc. Methacrylic Acid.

- Google Patents. EP0276675A2 - Process for the preparation of deuterated organic compounds.

- ECETOC. Methacrylic Acid - CAS No. 79-41-4.

- Pharmaffiliates. CAS No : 92140-95-9 | Product Name : Methacrylic Acid-D6.

- ResearchGate. 1 H NMR spectral characteristics in DMSO-d 6 of MTPH, TPH, its salts,....

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. EP0276675A2 - Process for the preparation of deuterated organic compounds - Google Patents [patents.google.com]

- 3. Application of Methacrylic Acid (MAA) in Paint and Coatings [tjcyindustrialchem.com]

- 4. Methacrylic acid - Wikipedia [en.wikipedia.org]

- 5. Methacrylic Acid (MAA) | Explore Safe Applications — Methacrylate Producers Association, Inc. [mpausa.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. ecetoc.org [ecetoc.org]

Technical Guide: Methacrylic Acid-D6 (MAA-D6)

Chemical Identity, Spectroscopic Signatures, and Polymerization Kinetics

Executive Summary

Methacrylic Acid-D6 (

This guide synthesizes the physicochemical properties of MAA-D6, detailing its spectroscopic shifts, kinetic isotope effects (KIE) during polymerization, and handling protocols required to prevent isotopic scrambling of the labile acidic deuteron.

Chemical Identity & Structural Specifications[1][2][3][4]

MAA-D6 is characterized by the substitution of all six hydrogen atoms with deuterium (

| Parameter | Specification |

| IUPAC Name | 2-(Methyl-d3)prop-2-enoic-3,3-d2 acid-d |

| Common Name | Methacrylic Acid-D6 (Perdeuteromethacrylic acid) |

| CAS Number | 92140-95-9 |

| Chemical Formula | |

| Molecular Weight | 92.13 g/mol (approx. 7% increase over H-MAA) |

| Isotopic Purity | Typically |

| Appearance | Colorless liquid, acrid odor (identical to H-MAA) |

Structural Visualization

The following diagram illustrates the isotopic labeling sites and the labile nature of the carboxyl deuteron.

Figure 1: Structural breakdown of MAA-D6 highlighting stable vs. labile deuteration sites.

Physical & Chemical Properties

The substitution of Hydrogen (

Comparative Properties Table

| Property | Methacrylic Acid (H-MAA) | Methacrylic Acid-D6 (MAA-D6) | Mechanistic Insight |

| Molar Mass | 86.09 g/mol | 92.13 g/mol | Mass increase affects density and diffusion coefficients. |

| Density (20°C) | 1.015 g/mL | ~1.08 - 1.09 g/mL* | Molar volume is conserved; density scales with MW. |

| Boiling Point | 161°C | ~160-162°C | Isotope effect on BP is minimal for carboxylic acids. |

| Flash Point | 77°C | 77°C | Flammability hazards remain identical. |

| Vibrational Freq (C-H/D) | ~2900-3000 cm⁻¹ | ~2100-2250 cm⁻¹ | Reduced frequency due to higher reduced mass ( |

*Note: Density of D-compounds is estimated via molar volume conservation if specific batch data is unavailable.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

MAA-D6 is "NMR Silent" in standard proton (

- NMR (Proton): No signals observed. If signals appear at 5.7 ppm , 6.3 ppm (vinyl), or 1.9 ppm (methyl), it indicates isotopic impurity or H-D exchange.

-

NMR: Carbon signals appear at similar shifts to H-MAA but exhibit C-D coupling (multiplets) and reduced Nuclear Overhauser Effect (NOE) enhancement.

-

Carbonyl (C=O): ~170 ppm (Singlet/Weak triplet)

-

Vinyl (

): ~127 ppm (Quintet due to coupling with 2 D) -

Quaternary (

): ~136 ppm -

Methyl (

): ~18 ppm (Septet due to coupling with 3 D)

-

Infrared Spectroscopy (FTIR)

The primary diagnostic for D6 purity is the Isotopic Shift of C-H stretching bands.

-

H-MAA: Strong bands at 2900–3100 cm⁻¹ (C-H stretch).

-

MAA-D6: These bands shift to 2100–2250 cm⁻¹ (C-D stretch).

-

Validation: The absence of peaks >2900 cm⁻¹ confirms high isotopic purity.

Polymerization Kinetics & Isotope Effects

In radical polymerization, MAA-D6 exhibits Kinetic Isotope Effects (KIE) that alter molecular weight distributions.

Primary Kinetic Isotope Effect (Chain Transfer)

A major limitation in polymerizing methacrylates is Chain Transfer to Monomer , where a radical abstracts a proton from the

-

Mechanism:

(Allylic radical formation). -

D6 Advantage: The C-D bond is stronger than the C-H bond (Zero Point Energy difference). This makes abstraction of the methyl-deuteron significantly slower (

). -

Result: Polymerization of MAA-D6 often yields higher molecular weights and narrower polydispersity compared to H-MAA under identical conditions, as the termination/transfer pathway is suppressed.

Small-Angle Neutron Scattering (SANS)

MAA-D6 is synthesized primarily to create Poly(methacrylic acid-d6) for contrast variation.

-

Scattering Length Density (SLD): Deuteration dramatically changes the SLD, allowing the polymer to be "visible" or "invisible" in a neutron beam depending on the solvent mixture (

). -

Application: Researchers use PMMA-d6 blocks to determine the radius of gyration (

) and core-shell morphology in micelles.

Figure 2: Kinetic pathway showing suppression of chain transfer in deuterated MAA.

Handling, Stability & Safety

The "Labile Proton" Risk

The carboxyl deuteron (

-

Reaction:

. -

Impact: If MAA-D6 is exposed to air, the isotopic purity of the acid group drops within minutes.

-

Protocol:

-

Store under inert gas (Argon/Nitrogen) in a desiccator.

-

Use anhydrous solvents (e.g., DMSO-

, -

For polymerization in water: If the study requires fully deuterated polymer backbone, the exchange of the acid proton is often irrelevant (it becomes

or exchanges with solvent), but the carbon backbone (

-

Inhibitor Management

Like H-MAA, MAA-D6 is stabilized with MEHQ (Hydroquinone monomethyl ether) to prevent spontaneous polymerization.

-

Removal: Pass through a neutral alumina column or use inhibitor-remover beads immediately prior to polymerization. Distillation is risky due to the high boiling point and polymerization hazard.

Safety Profile

MAA-D6 shares the hazardous profile of methacrylic acid:

-

Corrosive: Causes severe skin burns and eye damage (Category 1A).[2]

-

Lachrymator: Extremely irritating to respiratory mucosa.

-

PPE: Butyl rubber gloves (nitrile is often insufficient for prolonged contact), face shield, and fume hood are mandatory.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4093, Methacrylic acid. PubChem. Available at: [Link]

-

CAS Common Chemistry. Methacrylic acid (CAS RN 79-41-4) & Deuterated Analogues. American Chemical Society.[3] Available at: [Link][3]

-

Wittenberg, N. F. G. (2014). Kinetics and Modeling of the Radical Polymerization of Acrylic Acid and of Methacrylic Acid in Aqueous Solution. Georg-August-Universität Göttingen. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Methacrylic Acid Safety Data. United States Department of Labor. Available at: [Link]

- Beuermann, S., & Buback, M. (2002). Rate coefficients of free-radical polymerization deduced from pulsed laser experiments. Progress in Polymer Science, 27(2), 191-254.

Sources

Methacrylic Acid-D6: Structural Isotopologues in Soft Matter & Drug Delivery Analytics

Executive Summary

Methacrylic Acid-D6 (MAA-d6) (CAS: 92140-95-9) is the perdeuterated isotopologue of methacrylic acid, a critical functional monomer in polymer science and pharmaceutical formulation.[1] Unlike its proteo-analog (

This structural modification is not merely academic; it serves as a high-precision tool in Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) . By exploiting the massive difference in neutron scattering length density (SLD) between hydrogen and deuterium, researchers use MAA-d6 to "mask" or "highlight" specific domains within complex drug delivery vehicles (e.g., pH-responsive hydrogels, block copolymer micelles).

This guide details the molecular architecture, synthesis considerations, and a validated workflow for utilizing MAA-d6 in structural elucidation of drug carriers.

Molecular Architecture & Isotopic Substitution

The substitution of protium (

Structural Specifications

The perdeuterated form replaces all six hydrogen atoms: the vinyl hydrogens, the methyl hydrogens, and the acidic hydrogen (exchangeable).

| Property | Methacrylic Acid (Protiated) | Methacrylic Acid-D6 (Deuterated) |

| Formula | ||

| Molecular Weight | 86.09 g/mol | ~92.13 g/mol |

| CAS Number | 79-41-4 | 92140-95-9 |

| Neutron SLD | ||

| C-H/C-D Stretch | ~2900-3000 cm⁻¹ | ~2100-2250 cm⁻¹ |

The Isotope Effect in Spectroscopy

The increased reduced mass (

Experimental Protocol: Synthesis of Deuterated pH-Responsive Nanoparticles via RAFT

Context: Poly(methacrylic acid) (PMAA) is a gold standard for pH-responsive drug delivery. To determine the precise radius of gyration (

Methodology: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is chosen for its ability to control molecular weight dispersity (

Materials Preparation

-

Monomer: Methacrylic acid-d6 (98 atom % D), stabilized with MEHQ.

-

Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

-

Initiator: AIBN (recrystallized).

-

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Workflow

-

Inhibitor Removal:

-

Action: Pass neat MAA-d6 through a pre-packed inhibitor removal column (De-hibit 200) to remove MEHQ.

-

Causality: Antioxidants like MEHQ terminate radical chains, preventing initiation and leading to unpredictable molecular weights.

-

-

Reaction Assembly:

-

In a Schlenk flask, dissolve CPADB (28 mg, 0.1 mmol) and MAA-d6 (1.0 g, ~10.8 mmol).

-

Add AIBN (3.2 mg, 0.02 mmol). Ratio [Monomer]:[CTA]:[Initiator] = 108:1:0.2.

-

Logic: A low initiator concentration relative to CTA ensures the majority of chains are initiated by the RAFT agent, preserving "living" character.

-

-

Degassing (Freeze-Pump-Thaw):

-

Cycle: Freeze mixture in liquid

, apply vacuum (<50 mTorr) for 10 min, thaw in warm water. Repeat 3x. -

Validation: Oxygen is a radical scavenger. Failure to degas results in an induction period or total reaction failure.

-

-

Polymerization:

-

Immerse flask in a thermostated oil bath at 70°C. Stir at 300 RPM for 12 hours.

-

Target: Conversion ~60-70%. High conversion in RAFT can lead to "dead" chain coupling (bimolecular termination).

-

-

Purification:

-

Quench reaction by cooling to 0°C and exposing to air.

-

Precipitate polymer into a 10-fold excess of cold diethyl ether. Centrifuge and dry under vacuum.

-

Core Application: Contrast Variation in SANS

The primary utility of MAA-d6 in drug development is Contrast Variation . By tuning the

The Logic of Contrast Matching

-

Condition A (Core Contrast): Solvent SLD matches the Shell. The Shell is invisible. We see only the Deuterated Core.

-

Condition B (Shell Contrast): Solvent SLD matches the Deuterated Core. The Core is invisible. We see only the Shell.

SANS Experimental Workflow Diagram

Figure 1: Workflow for utilizing MAA-d6 in Small-Angle Neutron Scattering (SANS) to resolve internal nanostructure of drug delivery vehicles.

Handling, Stability & Safety

Polymerization Risks

Like its proteo-analog, MAA-d6 is prone to spontaneous exothermic polymerization.

-

Storage: Store at 2–8°C.

-

Stabilizer: Typically supplied with 200 ppm MEHQ (Hydroquinone monomethyl ether). Do not remove stabilizer until immediately prior to use.

-

Thawing: If frozen (MP ~15°C), thaw gently at room temperature. Do not heat rapidly, as "hot spots" can trigger runaway polymerization.

Isotopic Purity Verification

Before critical experiments, verify isotopic purity via Proton NMR (

-

Protocol: Dissolve trace MAA-d6 in

with an internal standard (e.g., dimethyl sulfone). -

Observation: The spectrum should be nearly silent. Residual peaks at

5.6 and 6.1 ppm indicate incomplete deuteration of the vinyl group.

References

-

Polymer Source. (2024). Deuterated Methacrylic acid-d6 Product Specification. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4093, Methacrylic acid (Protiated Reference). Retrieved from [Link]

-

Smith, G. N., et al. (2021). "Time-resolved small-angle neutron scattering studies of the thermally-induced exchange of copolymer chains." Macromolecules. (Contextual grounding for SANS methodology). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Deuterated Methacrylic Acid

Foreword: The Strategic Value of Deuteration in Modern Drug Development and Material Science

In the landscape of advanced chemical synthesis, the strategic incorporation of deuterium, a stable isotope of hydrogen, into molecular frameworks represents a paradigm of subtle yet profound modification. For researchers, scientists, and drug development professionals, deuterated molecules are not mere chemical curiosities; they are powerful tools that can unlock enhanced pharmacokinetic profiles, elucidate complex reaction mechanisms, and serve as invaluable standards in analytical sciences. The substitution of protium with deuterium can significantly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-hydrogen bond. This "kinetic isotope effect" can decelerate metabolic pathways involving C-H bond cleavage, leading to improved drug stability and bioavailability.

This guide provides a comprehensive, in-depth exploration of the synthesis of deuterated methacrylic acid, a pivotal monomer in the production of advanced polymers and a valuable building block in organic synthesis. We move beyond a mere recitation of procedural steps to offer a narrative grounded in the principles of chemical causality and experimental validation. Every protocol is presented as a self-validating system, designed to instill confidence and ensure reproducibility in your laboratory.

Strategic Approaches to the Deuteration of Methacrylic Acid

The synthesis of deuterated methacrylic acid can be approached through several strategic pathways. The choice of method is often dictated by the desired level and position of deuteration, as well as considerations of cost and scalability. The primary strategies revolve around direct hydrogen-deuterium (H/D) exchange on the methacrylic acid molecule or its precursors.

Catalytic Hydrogen-Deuterium Exchange: The Method of Choice

The most direct and efficient method for the synthesis of deuterated methacrylic acid is through a heterogeneous catalytic hydrogen-deuterium exchange reaction.[1][2] This approach utilizes a platinum group metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), to facilitate the exchange of hydrogen atoms with deuterium from a deuterium-rich source, typically deuterium oxide (D₂O).[1][3]

Causality of Catalyst Selection: Platinum group metals are exceptional in their ability to activate C-H bonds. The catalytic cycle involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination to form a C-D bond. D₂O serves as a readily available and cost-effective source of deuterium. The use of a heterogeneous catalyst simplifies product purification, as the catalyst can be easily removed by filtration.

The general scheme for this transformation is depicted below:

Caption: Catalytic H/D exchange workflow for deuterated methacrylic acid.

Experimental Protocol: Synthesis of Deuterated Methacrylic Acid via Catalytic H/D Exchange

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of deuterated methacrylic acid. The procedure is designed to be self-validating, with in-process checks and characterization steps to ensure the desired product is obtained with high isotopic purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Methacrylic Acid | ≥99% | Sigma-Aldrich or equivalent | Inhibited with MEHQ |

| Deuterium Oxide (D₂O) | 99.9 atom % D | Cambridge Isotope Laboratories or equivalent | |

| Palladium on Carbon (Pd/C) | 10% Pd | Acros Organics or equivalent | |

| Aluminum Powder | 325 mesh | Alfa Aesar or equivalent | |

| Diethyl Ether | Anhydrous | Fisher Scientific or equivalent | |

| Celite® | For filtration | ||

| Hydroquinone | Polymerization inhibitor |

Detailed Step-by-Step Methodology

Step 1: Catalyst Activation and Deuterium Gas Generation (in situ)

-

To a high-pressure reaction vessel (e.g., a Parr reactor or a thick-walled glass pressure vessel) equipped with a magnetic stir bar, add aluminum powder (100 mg) and 10% Pd/C catalyst (50 mg).

-

Suspend the solids in deuterium oxide (D₂O, 5 mL).

-

Seal the vessel and place it in an ultrasonic bath for 30 minutes to ensure thorough mixing and to initiate the reaction between aluminum and D₂O, which generates deuterium gas (D₂) in situ.[2] This method avoids the need for a separate D₂ gas cylinder.

Step 2: Deuteration Reaction

-

Carefully add methacrylic acid (1.0 g, 11.6 mmol) and a catalytic amount of hydroquinone (10 mg) as a polymerization inhibitor to the reaction vessel.

-

Seal the vessel tightly and purge with argon or nitrogen gas for 5 minutes to remove any residual air.

-

Heat the reaction mixture to 120°C with vigorous stirring. The reaction progress can be monitored by taking small aliquots at various time points and analyzing them by ¹H NMR to observe the disappearance of proton signals. The reaction is typically complete within 24-48 hours.

Step 3: Product Isolation and Purification

-

Cool the reaction vessel to room temperature.

-

Carefully vent the vessel in a fume hood.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst and any remaining aluminum powder. Wash the Celite® pad with a small amount of D₂O (1-2 mL).

-

The filtrate contains the deuterated methacrylic acid dissolved in D₂O. To isolate the product, perform an extraction with anhydrous diethyl ether (3 x 10 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and carefully remove the diethyl ether by rotary evaporation at low temperature (to avoid polymerization).

-

The resulting product is deuterated methacrylic acid. For higher purity, vacuum distillation can be performed.

Caption: Experimental workflow for the synthesis of deuterated methacrylic acid.

Characterization and Quality Control: A Self-Validating System

The trustworthiness of any synthetic protocol lies in the robust characterization of the final product. For deuterated compounds, it is crucial to determine not only the chemical purity but also the isotopic enrichment and the specific positions of deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for characterizing deuterated methacrylic acid.[4]

-

¹H NMR: The degree of deuteration can be estimated by comparing the integral of the remaining proton signals in the deuterated product to the integral of a known internal standard. The disappearance or significant reduction of signals corresponding to the methyl, vinyl, and carboxylic acid protons confirms successful deuteration.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of deuteration and allowing for the quantification of deuterium at each position in the molecule.

-

¹³C NMR: The ¹³C spectrum will show changes in the coupling patterns of the carbon atoms bonded to deuterium, providing further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the deuterated product and to quantify the isotopic distribution.[5][6] The mass spectrum of deuterated methacrylic acid will show a shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated. For example, fully deuterated methacrylic acid-d6 (C₄D₆O₂) would have a molecular weight of 92.13 g/mol , compared to 86.09 g/mol for the non-deuterated form.

Quantitative Data Summary

| Deuterated Product | Catalyst | Temperature (°C) | Reaction Time (h) | Isotopic Enrichment (atom % D) | Yield (%) |

| Methacrylic acid-d5 | 10% Pd/C | 120 | 24 | >95 | 85-90 |

| Methacrylic acid-d6 | 10% Pt/C | 150 | 48 | >98 | 75-80 |

Note: The data in this table are representative values based on typical outcomes for similar H/D exchange reactions and should be considered as a guide. Actual results may vary depending on specific experimental conditions.

Safety Considerations

While deuterium and its compounds are not radioactive, standard laboratory safety practices must be followed.

-

Deuterium Oxide (D₂O): D₂O is considered non-hazardous. However, it is good practice to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Methacrylic Acid: Methacrylic acid is corrosive and has a pungent odor. It should be handled in a fume hood with appropriate PPE. It is also a polymerizable monomer, and inhibitors are necessary to prevent unwanted polymerization, especially upon heating.

-

Catalysts: Palladium and platinum on carbon are flammable solids. They should be handled with care, and appropriate fire safety measures should be in place.

-

Pressurized Reactions: All reactions conducted under pressure must be performed in appropriate pressure-rated vessels behind a blast shield.

Conclusion

The synthesis of deuterated methacrylic acid via catalytic hydrogen-deuterium exchange is a robust and efficient method for producing this valuable isotopically labeled compound. By understanding the underlying chemical principles, adhering to a detailed and validated experimental protocol, and employing rigorous characterization techniques, researchers can confidently produce high-quality deuterated methacrylic acid for a wide range of applications in drug development, material science, and analytical research. This guide provides the necessary framework for achieving this, empowering scientists with the knowledge and methodology to advance their research through the strategic use of deuteration.

References

-

Kokel, A., Kadish, D., & Török, B. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(3), 614. [Link]

-

Kokel, A., Kadish, D., & Török, B. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. PubMed. [Link]

-

Pouambeka, T. W., Enoua, G. C., Bopoundza, F. C., Makomo, H., Loumouamou, B. W., & Qian, Z. (2021). Copper-Catalyzed Decarboxylation of α,β-Unsaturated Carboxylic Acids with N-Fluorobenzenesulfonimide: Synthesis of Enamines. Advanced Journal of Chemistry, Section B, 3(2), 134-143. [Link]

- DSM IP Assets B.V. (2005). Process for the preparation of esters of (meth)acrylic acid. U.S.

-

Dunuwila, D. D., & Berglund, K. A. (2015). Synthesis of Methacrylic Acid by Catalytic Decarboxylation and Dehydration of Carboxylic Acids Using a Solid Base and Subcritical Water. Retrieved from ResearchGate. [Link]

-

Li, X., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Magnetic Resonance Letters, 2(3), 1-8. [Link]

- Hoechst Aktiengesellschaft. (1988). Process for the preparation of deuterated organic compounds.

-

Patience, G. S., et al. (2018). Catalysis for the synthesis of methacrylic acid and methyl methacrylate. Chemical Society Reviews, 47(20), 7749-7774. [Link]

-

Oak Ridge National Laboratory. (n.d.). Synthesis of Deuterated Materials. Retrieved from ORNL website. [Link]

-

van Gemmeren, M., et al. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. Journal of the American Chemical Society, 143(30), 11433-11439. [Link]

-

Sajiki, H., et al. (2013). Efficient C−H/C−D Exchange Reaction on the Alkyl Side Chain of Aromatic Compounds Using Heterogeneous Pd/C in D2O. Organic Letters, 15(21), 5546-5549. [Link]

-

Kumar, P., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(2), 159-167. [Link]

-

Horibe, T., et al. (2021). Metal Catalyzed H–D Exchange Methods Using D2O as a Deuterium Source: A Comparative Study in Different Sealed Devices. JPS Conference Proceedings, 33, 011150. [Link]

-

Andersen, T. L., & Duedahl-Olesen, L. (2017). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. Tetrahedron Letters, 58(4), 333-335. [Link]

-

Wang, H., et al. (2023). Enhancing Activation of D2O for Highly Efficient Deuteration Using an Fe–P Pair-Site Catalyst. Journal of the American Chemical Society, 145(24), 13146-13155. [Link]

-

van der Ploeg, R. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. [Link]

-

van Gemmeren, M., et al. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv. [Link]

-

Sajiki, H. (2015). [Development of deuterium labeling method based on the heterogeneous platinum group metal-catalyzed C-H activation]. Yakugaku Zasshi, 135(10), 1085-1094. [Link]

-

Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from Hiden Analytical website. [Link]

-

Pyo, S. H., et al. (2013). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Journal of Industrial Microbiology & Biotechnology, 40(10), 1147-1154. [Link]

-

Remaud, G. S., & Martin, G. J. (2012). Determination of Deuterium Isotope Ratios by Quantitative 2 H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Magnetic Resonance in Chemistry, 50(S1), S62-S67. [Link]

-

Yorimitsu, H., et al. (2020). Ternary catalytic α-deuteration of carboxylic acids. Nature Communications, 11(1), 1-8. [Link]

-

Chemical Knowledge. (n.d.). Methacrylic acid production manufacturing method and process flow. Retrieved from Chemical Knowledge website. [Link]

-

Pozo, O. J., et al. (2015). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 50(1), 183-191. [Link]

-

Lucerna-Chem AG. (n.d.). MedChemExpress (MCE) – Stable Isotope-Labeled Compounds. Retrieved from Lucerna-Chem AG website. [Link]

-

[Chemical Knowledge]. (n.d.). Methacrylic acid production manufacturing method and process flow. Retrieved from [Chemical Knowledge] website. [Link]

-

[PubMed]. (2017). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. [Link]

-

[ResearchGate]. (2013). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. [Link]

-

[Chemdox]. (n.d.). Safety Data Sheet: Deuterium oxide. [Link]

Sources

- 1. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Development of deuterium labeling method based on the heterogeneous platinum group metal-catalyzed C-H activation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Illuminating Reaction Pathways: Methacrylic Acid-D6 as a Mechanistic Tracer

Introduction: Beyond Stoichiometry - Unveiling the "How" of Chemical Reactions

In the intricate world of chemical synthesis and drug development, understanding not just what is formed but how it is formed is paramount. Reaction mechanisms provide the roadmap for optimizing processes, controlling product properties, and ensuring the safety and efficacy of pharmaceuticals. Isotopic labeling is a powerful technique for elucidating these pathways by "tagging" molecules to trace their journey through a reaction.[1][2] By replacing specific atoms with their heavier, stable isotopes, we can follow their fate and gain profound insights into the intimate details of bond-making and bond-breaking events.[3]

Methacrylic acid (MAA) is a vital monomer in the production of a vast array of polymers with applications in medicine, coatings, and adhesives.[4] The properties of poly(methacrylic acid) (PMAA) and its copolymers are critically dependent on the intricacies of the polymerization process.[5] This application note details the use of Methacrylic acid-D6 (MAA-D6), a deuterated isotopologue of MAA, as a tracer to investigate reaction mechanisms, with a particular focus on radical polymerization. The substitution of hydrogen with deuterium at specific positions in the MAA molecule allows for the sensitive and specific tracking of the monomer's fate, providing invaluable data for researchers, scientists, and drug development professionals.

The Rationale for Deuterium Labeling: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE).[6] This effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The heavier deuterium atom leads to a lower zero-point energy, making the C-D bond stronger and more difficult to break. Consequently, reactions where a C-H bond is cleaved in the rate-determining step will proceed slower when hydrogen is replaced by deuterium.

While in free-radical polymerization of methacrylates, C-H bonds are not typically broken in the rate-limiting propagation step, secondary deuterium KIEs can still be observed.[5] These smaller effects provide subtle but valuable information about the transition state of the reaction. By comparing the polymerization kinetics of MAA and MAA-D6, we can dissect the mechanism of chain propagation and termination.

Applications of Methacrylic Acid-D6 in Mechanistic Studies

The use of MAA-D6 as a tracer can illuminate several key aspects of reaction mechanisms:

-

Elucidation of Polymerization Mechanisms: By monitoring the incorporation of MAA-D6 into a polymer chain alongside its non-deuterated counterpart, the kinetics of initiation, propagation, and termination can be precisely determined.

-

Investigation of Chain Transfer Reactions: The role of chain transfer agents and potential side reactions can be quantified by tracking the deuterium label.

-

Metabolic Pathway Tracing: In biological systems, MAA-D6 can be used to trace the metabolic fate of methacrylic acid, providing insights into its biotransformation and potential toxicity.[7]

-

Structural Analysis of Polymers: The presence of deuterium can simplify complex NMR spectra, aiding in the detailed microstructural characterization of polymers.[8][9]

Experimental Workflow: A Generalized Approach

The following diagram illustrates a general workflow for utilizing MAA-D6 as a tracer in a polymerization reaction study.

Caption: Generalized workflow for using MAA-D6 as a tracer.

Detailed Protocols

Protocol 1: Competitive Radical Polymerization of MAA and MAA-D6

This protocol describes a competitive kinetic experiment to determine the kinetic isotope effect in the radical polymerization of methacrylic acid.

Materials:

-

Methacrylic acid (MAA), inhibitor-free

-

Methacrylic acid-D6 (MAA-D6), isotopic purity >98%

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous toluene as solvent

-

Methanol (for precipitation)

-

Hydroquinone (for quenching)

Procedure:

-

Reactant Preparation: In a nitrogen-filled glovebox, prepare a stock solution containing equimolar amounts of MAA and MAA-D6 in anhydrous toluene. Prepare a separate stock solution of AIBN in anhydrous toluene.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the mixed monomer solution. Degas the solution by three freeze-pump-thaw cycles.

-

Initiation: While stirring under a nitrogen atmosphere, inject the AIBN solution to initiate the polymerization. The final monomer concentration should be ~1 M and the monomer-to-initiator ratio ~200:1.

-

Reaction Monitoring: At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture using a nitrogen-purged syringe and immediately quench the reaction by adding the aliquot to a vial containing a small amount of hydroquinone in methanol.

-

Analysis of Unreacted Monomers: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of unreacted MAA to MAA-D6 at each time point.

-

Polymer Isolation: After the desired reaction time, quench the bulk reaction mixture by pouring it into a large volume of cold methanol to precipitate the polymer.

-

Polymer Characterization: Filter and dry the polymer. Analyze the isotopic composition of the polymer by Pyrolysis-GC-MS or High-Resolution Mass Spectrometry to determine the relative incorporation of MAA and MAA-D6.[10]

Data Analysis:

The kinetic isotope effect (kH/kD) can be calculated from the change in the ratio of the non-deuterated to deuterated monomer over time using the following equation:

kH/kD = ln([MAA]t/[MAA]0) / ln([MAA-D6]t/[MAA-D6]0)

where [MAA]0 and [MAA-D6]0 are the initial concentrations, and [MAA]t and [MAA-D6]t are the concentrations at time t.

Protocol 2: NMR Spectroscopic Monitoring of MAA-D6 Polymerization

This protocol utilizes Nuclear Magnetic Resonance (NMR) spectroscopy for real-time monitoring of the polymerization of MAA-D6.

Materials:

-

Methacrylic acid-D6 (MAA-D6), isotopic purity >98%

-

Deuterated solvent (e.g., Toluene-d8)

-

Radical initiator (e.g., AIBN)

-

NMR tubes suitable for kinetic studies

Procedure:

-

Sample Preparation: In a nitrogen-filled glovebox, prepare a solution of MAA-D6 and AIBN in toluene-d8 directly in an NMR tube.

-

NMR Acquisition Setup: Place the NMR tube in the NMR spectrometer and acquire an initial spectrum (t=0) to determine the initial concentration of MAA-D6.

-

Initiation and Monitoring: Heat the sample to the desired reaction temperature (e.g., 60 °C) to initiate polymerization. Acquire a series of 1H or 2H NMR spectra at regular time intervals.[7]

-

Data Processing: Process the NMR spectra and integrate the signals corresponding to the vinyl protons of the MAA-D6 monomer and the newly formed polymer backbone. The decrease in the monomer signal intensity over time corresponds to its consumption.

Data Analysis:

The conversion of the monomer can be calculated at each time point by comparing the integral of the monomer signal to its initial integral. This data can be used to determine the rate of polymerization.

Data Presentation

The quantitative data obtained from these experiments can be summarized in tables for clear comparison.

Table 1: Hypothetical Data for Competitive Polymerization of MAA and MAA-D6

| Time (min) | [MAA] / [MAA]₀ | [MAA-D6] / [MAA-D6]₀ | Calculated kH/kD |

| 0 | 1.00 | 1.00 | - |

| 15 | 0.85 | 0.88 | 1.02 |

| 30 | 0.72 | 0.77 | 1.03 |

| 60 | 0.51 | 0.58 | 1.04 |

| 120 | 0.25 | 0.32 | 1.05 |

Table 2: Key Analytical Techniques and Their Role

| Technique | Purpose | Information Obtained |

| NMR Spectroscopy | Real-time reaction monitoring, structural characterization of polymer | Monomer conversion, polymer microstructure, tacticity |

| Mass Spectrometry (MS) | Quantification of isotopic ratios, polymer mass determination | Kinetic isotope effect, molecular weight distribution, end-group analysis |

| Gas Chromatography (GC) | Separation of volatile components | Quantification of unreacted monomers |

| Gel Permeation Chromatography (GPC) | Determination of polymer molecular weight | Average molecular weight (Mn, Mw), polydispersity index (PDI) |

Visualizing the Mechanism: Radical Polymerization

The following diagram illustrates the key steps in the radical polymerization of methacrylic acid.

Caption: Key stages of radical polymerization.

Conclusion: A Versatile Tool for Mechanistic Insight

Methacrylic acid-D6 is a versatile and powerful tool for researchers seeking to unravel the complexities of reaction mechanisms. The ability to trace the fate of this deuterated monomer provides unambiguous data that can be used to validate or refute proposed mechanistic pathways. The protocols and principles outlined in this application note provide a solid foundation for designing and executing experiments that will yield high-quality, interpretable data. By integrating isotopic labeling with modern analytical techniques, scientists can achieve a deeper understanding of chemical processes, leading to the development of more efficient, selective, and safer chemical transformations in both industrial and biological contexts.

References

-

Wikipedia contributors. (2023). Methacrylic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Barner-Kowollik, C. (Ed.). (2008).

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

-

Harrisson, S., Rourke, J. P., & Haddleton, D. M. (2002). 13C Kinetic isotope effects in the copper(i)-mediated living radical polymerization of methyl methacrylate. Chemical Communications, (13), 1470-1471. [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Polymers: Complete Guide. Retrieved from [Link]

-

Magritek. (2023). Monitoring Polymer Functionalization by diffusion NMR. Retrieved from [Link]

- Chapman, A. J., & Billingham, N. C. (1980). Preparation and (13C)NMR spectroscopy of stereoregular poly(methacrylic acid). European Polymer Journal, 16(1), 21–24.

- Google Patents. (n.d.). Process for the preparation of deuterated organic compounds.

- Lecamp, L., Youssef, B., Bunel, C., & Lebaudy, P. (2001). Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. Journal of Applied Polymer Science, 80(10), 1669-1675.

-

Kim, I. Y., Suh, S. H., Kim, J. K., & Wolfe, R. R. (2016). Tracing metabolic flux in vivo: basic model structures of tracer methodology. Experimental & molecular medicine, 48(1), e205. [Link]

- Buback, M., & Vana, P. (2007). Kinetics and Modeling of Methacrylic Acid Radical Polymerization in Aqueous Solution. In Advances in Polymer Science (Vol. 211, pp. 1-68). Springer.

- Charlesby, A. (2013).

- Qiu, X., Sang, Y., Wu, H., & Jiao, N. (2021). Cleaving arene rings for acyclic alkenylnitrile synthesis.

- Montanari, F., & Quici, S. (2009). Polymer Analysis by Mass Spectrometry. John Wiley & Sons.

-

Polymer Source. (n.d.). Deuterated Poly(methacrylic acid-d5). Retrieved from [Link]

- Kay, L. E. (2016). Isotope Labeling Methods for Studies of Excited Protein States by Relaxation Dispersion NMR Spectroscopy. Methods in enzymology, 566, 3-23.

-

Jiang, L., & Deber, C. M. (2019). Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. International journal of molecular sciences, 20(18), 4478. [Link]

- Maitra, U., & Chandrasekhar, J. (1995). Use of Isotopes for Studying Reaction Mechanisms. 1. Isotopes as Markers. Resonance, 1(1), 18-25.

-

Wikipedia contributors. (2023). Isotopic labeling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Neumann, K. D., Flavell, R. R., & Wilson, D. M. (2018). Exploring Metabolism In Vivo Using Endogenous 11C Metabolic Tracers. Biochemistry, 57(3), 263-271.

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

-

Chemicals United BV. (2023). Acrylic Acid & Methacrylic Acid: Applications | Market Insights. Retrieved from [Link]

-

J. Am. Chem. Soc. 1971, 93, 15, 3779–3780. Secondary deuterium kinetic isotope effects in radical-forming reactions. II. Decomposition of tert-butyl perpivalate. [Link]

-

ResearchGate. (n.d.). Kinetics and Modeling of the Radical Polymerization of Acrylic Acid and of Methacrylic Acid in Aqueous Solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Free-Radical Polymerization of Methacrylic Acid: From Batch to Continuous Using Stirred Tank Reactors. Retrieved from [Link]

- Harrisson, S., Rourke, J. P., & Haddleton, D. M. (2002). 13C Kinetic isotope effects in the copper(I)-mediated living radical polymerization of methyl methacrylate.

-

Harrisson, S., Rourke, J. P., & Haddleton, D. M. (2003). Isotope Effects and the Mechanism of Atom Transfer Radical Polymerization. Macromolecules, 36(10), 3509-3514. [Link]

-

Heuts, J. P. A., Gilbert, R. G., & Radom, L. (1995). Ab initio study of acrylate polymerization reactions: methyl methacrylate and methyl acrylate propagation. Macromolecules, 28(26), 8771-8781. [Link]

-

ResearchGate. (n.d.). Structural characterization of a poly(methacrylic acid)-poly(methyl methacrylate) copolymer by nuclear magnetic resonance and mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of solution-state deuterium NMR to investigate crosslinking and branching acrylate polymer systems. Retrieved from [Link]

-

YouTube. (2023). Applications of deuterated polymers in NMR and MS studies. Retrieved from [Link]

-

ResearchGate. (n.d.). MASS SPECTROMETRY FOR POLYMERS. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry in Polymer Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Phase separation during bulk polymerization of methyl methacrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Modeling the spontaneous initiation of the polymerization of methyl methacrylate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion. Retrieved from [Link]

-

Research India Publications. (n.d.). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Isotope labeling and competition kinetic isotope effect experiments.... Retrieved from [Link]

-

MDPI. (2020). Influence of Acrylic Acid on Kinetics of UV-Induced Cotelomerization Process and Properties of Obtained Pressure-Sensitive Adhesives. Retrieved from [Link]

-

NIH. (2021). The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A comprehensive kinetic study of the conventional free-radical polymerization of seven-membered cyclic ketene acetals. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of Monomer Concentration and pH on Reaction Kinetics and Copolymer Microstructure of Acrylamide/Acrylic Acid Copolymer. Retrieved from [Link]

-

Taylor & Francis. (n.d.). A green chemistry of the polymerization of methyl methacrylate (MMA) and a new copolymer of propylene oxide (PO) using natural catalysts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Kinetic and structural EPR studies of radical polymerization. Monomer, dimer, trimer and mid-chain radicals formed via the initiation of polymerization of acrylic acid and related compounds with electrophilic radicals (˙OH, SO4–˙ and Cl2–˙). Retrieved from [Link]

-

Imaging.org. (n.d.). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of Methyl Methacrylate Free Radical Polymerisation in the Spinning Disc Reactor. Retrieved from [Link]

-

EUTOPIA. (2020). Deuteron NMR investigation on orientational order parameter in polymer dispersed liquid crystal elastomers. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. Retrieved from [Link]

-

ACS Publications. (2019). Chapter 1: Applications of NMR in Polymer Characterization – An Introduction. Retrieved from [Link]

Sources

- 1. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. researchgate.net [researchgate.net]

- 5. 13C Kinetic isotope effects in the copper(i)-mediated living radical polymerization of methyl methacrylate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 13C Kinetic isotope effects in the copper(i)-mediated living radical polymerization of methyl methacrylate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. ripublication.com [ripublication.com]

incorporation of Methacrylic acid-D6 into polymers

Application Note: Precision Deuteration – Synthesis and Characterization of Poly(methacrylic acid-d6) for Neutron Scattering and NMR Applications

Abstract

The incorporation of Methacrylic acid-d6 (MAA-d6) into polymeric architectures represents a critical capability for advanced structural analysis. By substituting hydrogen with deuterium, researchers can exploit the massive difference in neutron scattering cross-sections between isotopes to "mask" or "highlight" specific polymer domains in Small Angle Neutron Scattering (SANS). Furthermore, deuteration simplifies complex NMR spectra and provides metabolic stability in drug delivery vectors. This guide details the rationale, synthesis (via RAFT polymerization), and characterization of d6-PMAA, addressing the specific challenges of handling expensive deuterated monomers.

Strategic Rationale: Why Deuterate?

The primary driver for synthesizing Poly(methacrylic acid-d6) is Contrast Variation .

-

SANS Utility: In neutron scattering, hydrogen (

) and deuterium ( -

Zero Average Contrast: In a block copolymer (e.g., Polystyrene-b-PMAA), if one block is deuterated, the solvent composition (

ratio) can be tuned to match the SLD of the other block, effectively making it invisible. This allows the researcher to isolate the scattering signal of the d6-PMAA core or shell exclusively. -

NMR Simplification: In complex copolymer systems, the broad backbone signals of methacrylates often obscure subtle end-group or drug-conjugate peaks. Using MAA-d6 renders the backbone "silent" in

-NMR.

Visualizing the Contrast Variation Workflow

Figure 1: Logic flow for SANS contrast variation experiments using deuterated polymers.

Pre-Protocol: Handling and Monomer Prep

Critical Warning: Methacrylic acid-d6 is significantly more expensive than standard MAA. Standard inhibitor removal techniques (washing with NaOH, drying, and distilling) result in unacceptable yield losses for small-scale (<5g) reactions.

Recommended Purification: Instead of distillation, use a pre-packed inhibitor removal column (e.g., De-Hibit or basic alumina).

-

Dilute MAA-d6 1:1 with a deuterated solvent (e.g., Dioxane-d8) if viscosity is high, or run neat.

-

Pass through the column directly into the reaction vessel under an inert atmosphere.

-

Storage: If not used immediately, store at -20°C under Argon.

Protocol: RAFT Polymerization of MAA-d6

We utilize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2][3][4][5] Unlike free radical polymerization, RAFT provides the low dispersity (Đ < 1.2) required for accurate SANS modeling.

Target: Poly(methacrylic acid-d6), DP ~100. Reagents:

-

Monomer: Methacrylic acid-d6 (

or -

CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) - Ideal for methacrylates.

-

Initiator: AIBN (recrystallized).

-

Solvent: 1,4-Dioxane (anhydrous). Note: Protic solvents like Ethanol will cause H/D exchange at the acid proton, effectively turning d6 into d5. This is acceptable for most applications as the acid proton exchanges with solvent water during analysis anyway.

Step-by-Step Workflow

-

Stoichiometry Calculation: Target DP = 100. [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2 Rationale: Low initiator concentration minimizes dead chain termination.

-

Preparation (In Glovebox or Schlenk Line):

-

Dissolve CPADB (27.9 mg, 0.1 mmol) and AIBN (3.3 mg, 0.02 mmol) in 1,4-Dioxane (4 mL).

-

Add purified MAA-d6 (0.9 g, ~10 mmol).

-

Transfer to a Schlenk tube equipped with a magnetic stir bar.

-

-

Degassing (Freeze-Pump-Thaw):

-

Freeze: Submerge tube in liquid nitrogen (-196°C) until solid.

-

Pump: Apply high vacuum (10-15 min) to remove headspace gas.

-

Thaw: Close valve, thaw in warm water.

-

Repeat: Perform 3-4 cycles. Why? Oxygen inhibits radical polymerization. Bubbling nitrogen evaporates expensive monomer; FPT is safer for yield.

-

-

Polymerization:

-

Backfill with Nitrogen/Argon.

-

Immerse in an oil bath at 70°C .

-

Stir at 300 rpm for 6-12 hours.

-

Kinetic Isotope Effect (KIE): Expect the reaction to be slightly slower (10-15%) than hydrogenated MAA due to the heavier deuterium isotope affecting propagation kinetics.

-

-

Quenching & Purification:

-

Quench by cooling in ice water and exposing to air.

-

Precipitation: Dropwise addition of the polymer solution into excess cold Diethyl Ether or Hexane.

-

Centrifuge and decant supernatant.

-

Redissolve in a minimum amount of Methanol and re-precipitate (Repeat 2x).

-

Dry under vacuum at 40°C for 24 hours.

-

Experimental Workflow Diagram

Figure 2: RAFT polymerization workflow for MAA-d6.

Characterization & Data Analysis

A. NMR Spectroscopy ( vs )

To verify incorporation, dissolve the product in DMSO-d6.

-

H-PMAA (Standard): Shows broad peaks at 0.8-1.2 ppm (methyl) and 1.8-2.2 ppm (backbone methylene).

-

D-PMAA (Deuterated): These peaks should be absent or <5% residual intensity (depending on monomer purity).

-

End-Group Analysis: You should clearly see the aromatic protons from the CPADB RAFT agent (7.4-7.9 ppm), allowing for absolute Mn calculation.

B. SANS Contrast Parameters (Data Table)

Use these values for planning scattering experiments.

| Polymer Type | Formula Unit | Density (g/cm³) | SLD (Neutron) ( |

| h-PMAA | 1.29 | 1.20 | |

| d-PMAA | 1.35 | 5.80 - 6.50 (Depends on exchange) | |

| D2O (Solvent) | 1.11 | 6.37 | |

| H2O (Solvent) | 1.00 | -0.56 |

*Note: The carboxylic acid proton (

References

-

NIST Center for Neutron Research. Scattering Length Density Calculator. [Link]

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[6] Australian Journal of Chemistry. [Link]

-

Liaw, D. J., et al. (2009). RAFT Synthesis of Poly(methacrylic acid) Block Copolymers. Journal of Polymer Science Part A. [Link]

Sources

- 1. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nitroxide-Mediated Photo-Controlled/Living Radical Polymerization of Methacrylic Acid [file.scirp.org]

Precision Synthesis of Perdeuterated Poly(methacrylic acid) (d-PMAA): Protocols for SANS and NMR Applications

Executive Summary

This application note details the synthesis of Methacrylic acid-D6 (d-MAA) polymers, specifically tailored for Small-Angle Neutron Scattering (SANS) contrast variation studies and "invisible" backbone NMR experiments. While standard polymerization techniques apply to methacrylic acid, the high cost of deuterated monomers and the specific requirements of isotopic purity necessitate modified protocols.

We prioritize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization as the "Gold Standard" for this application. Unlike Atom Transfer Radical Polymerization (ATRP), which suffers from catalyst poisoning by the carboxylic acid group, RAFT allows for direct, controlled polymerization of d-MAA without protection/deprotection steps, ensuring high yield and precise molecular weight control.

Part 1: Critical Pre-Experimental Considerations

The "Deuterium Economy" & Isotope Effects

Working with d-MAA (typically ~$500/g) requires a shift from "bulk synthesis" to "precision synthesis."

-

Kinetic Isotope Effect (KIE): The C-D bond is shorter and stronger than the C-H bond. Expect a secondary kinetic isotope effect where the propagation rate constant (

) may be slightly lower than protonated MAA. Recommendation: Extend reaction times by 10-15% compared to standard h-MAA protocols to achieve comparable conversion. -

Labile Proton Exchange: Commercial "Methacrylic acid-D6" usually implies deuteration of the methyl group (

) and the vinyl group (-

In Solution: If you dissolve d-MAA in

, the acid group becomes -COOH immediately. If dissolved in -

Impact: For SANS, the scattering length density (SLD) of the backbone is the critical parameter; the labile proton will match the solvent contrast.

-

Monomer Handling & Storage

-

Inhibitor Removal: d-MAA is supplied with inhibitors (e.g., MEHQ). Traditional column removal (basic alumina) risks moisture introduction and H-D exchange.

-

Preferred Method: Use a pre-dried, neutral alumina column inside a glovebox or under an Argon blanket. Alternatively, use the monomer "as is" if the initiator concentration is sufficient to overcome the inhibitor, but this sacrifices molecular weight control.

Part 2: Protocol A - Controlled RAFT Polymerization (Recommended)

Objective: Synthesis of well-defined d-PMAA with low dispersity (Đ < 1.2) for SANS calibration.

Materials

-

Monomer: Methacrylic acid-D6 (d-MAA) [>98 atom % D].

-

CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (CDTPA). Note: These trithiocarbonates/dithiobenzoates are compatible with acid groups.

-

Initiator: AIBN (recrystallized) or ACVA (4,4'-Azobis(4-cyanovaleric acid)) for aqueous/alcoholic systems.

-

Solvent: 1,4-Dioxane (anhydrous) or Ethanol-d6 (if full deuteration is required during synthesis).

Experimental Workflow

The following ratio is targeted for a Degree of Polymerization (DP) of ~200. [Monomer] : [CTA] : [Initiator] = 200 : 1 : 0.2

-

Preparation: In a Schlenk tube, dissolve CPADB (28 mg, 0.1 mmol) and AIBN (3.3 mg, 0.02 mmol) in 1,4-Dioxane (4 mL).

-

Monomer Addition: Add d-MAA (1.8 g, ~20 mmol) via syringe.

-

Degassing (Critical): Perform 4 freeze-pump-thaw cycles. Oxygen inhibition is more costly here due to the price of the monomer. Backfill with high-purity Argon.

-

Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 70°C .

-

Time: 6–12 hours (Monitor conversion via NMR).

-

-

Quenching: Cool the tube rapidly in liquid nitrogen or ice water and expose to air to stop the reaction.

Purification[1]

-

Precipitation: Dropwise addition of the reaction mixture into a 10-fold excess of cold Diethyl Ether or Hexane. d-PMAA will precipitate as a white/pinkish solid (color depends on CTA).

-

Washing: Re-dissolve in a minimum amount of Ethanol and re-precipitate (Repeat 2x).

-

Drying: Vacuum dry at 40°C for 24 hours.

Mechanism Visualization

The following diagram illustrates the RAFT equilibrium process specific to Methacrylic acid, ensuring livingness of the chain.

Caption: RAFT equilibrium mechanism ensuring low dispersity by minimizing irreversible termination.

Part 3: Protocol B - Free Radical Polymerization (Precipitation Method)

Objective: High-yield synthesis for bulk hydrogels or when PDI is not critical.

Protocol

-

Solvent Selection: Benzene or Toluene (d-PMAA is insoluble in these, leading to precipitation polymerization).

-

Recipe:

-

d-MAA: 10 wt%

-

AIBN: 1 wt% relative to monomer.

-

-

Execution: Heat to 60°C under Nitrogen.

-

Outcome: The polymer precipitates as it forms. This auto-acceleration (Trommsdorff effect) leads to high molecular weight but broad distribution.

-

Collection: Simple filtration and washing with diethyl ether.

Part 4: Characterization & Validation[2]

Nuclear Magnetic Resonance (NMR)

Standard

-

Solvent: DMSO-d6 or

(with NaOD to solubilize). -

Validation Check:

-

Protonated Standard: Observe peaks at ~0.9-1.2 ppm (

) and ~1.8-2.2 ppm ( -

Deuterated Sample: These regions should be silent. Any residual peaks allow calculation of Deuteration % (

).

-

Gel Permeation Chromatography (GPC/SEC)

Polyelectrolytes like PMAA adsorb to GPC columns in pure organic solvents.

-

Required Conditions:

-

Aqueous GPC: 0.1 M

buffer with 0.02% -

Organic GPC: DMF + 0.05 M LiBr (suppresses ionic aggregation).

-

-

Calibration: Use narrow PMMA standards. Note that d-PMAA has a different hydrodynamic volume than h-PMAA; absolute molecular weight requires Light Scattering (MALS) detection.

Data Summary Table[3]

| Parameter | RAFT Protocol | Free Radical Protocol | Notes |

| Control (PDI) | High (Đ < 1.2) | Low (Đ > 2.0) | RAFT preferred for SANS |

| Reaction Time | 8–24 Hours | 2–6 Hours | KIE slows RAFT slightly |

| Yield | 70–90% | >95% | |

| End Groups | Defined (CTA) | Undefined | CTA can be cleaved if needed |

| Cost Efficiency | Medium | High | RAFT requires expensive CTA |

Part 5: Workflow Diagram

Caption: Step-by-step workflow for the precision synthesis of deuterated poly(methacrylic acid).

References

-

RAFT Polymerization of Methacrylic Acid in Water. Macromolecules. (2012). Demonstrates the efficacy of CTPPA/trithiocarbonates for direct MAA polymerization.[1] Link[1]

-

Isotope Effects in Polymerization. Journal of Polymer Science Part B. (2019). Discusses the kinetic implications of deuterated monomers. Link

-

Comparison of ATRP and RAFT for Methacrylic Acid. ACS Macro Letters. (2018). Highlights the difficulties of ATRP with acidic monomers and validates RAFT as the superior alternative. Link[1]

-

Synthesis of Polyampholytic Diblock Copolymers via RAFT. Polymer Chemistry. (2021). Provides detailed protocols for methacrylic acid block copolymerization. Link

-

Deuterated Polymers: Complete Guide. ResolveMass Laboratories. (2025).[2] General handling and characterization of deuterated polymeric materials. Link

Sources

Standard Operating Procedure: Methacrylic Acid-D6 (MAA-d6)

Introduction & Scope

Methacrylic Acid-d6 (CAS: 92140-95-9) is the fully deuterated isotopologue of methacrylic acid. It is a critical reagent in the synthesis of deuterated polymers (e.g., d-PMMA, d-PMAA) used in Small Angle Neutron Scattering (SANS) to create contrast variation, and in NMR spectroscopy to silence monomer signals during kinetic studies.

This guide addresses the unique challenges of handling MAA-d6, specifically the prevention of isotopic dilution (H-D exchange) and the management of its high polymerization potential.

Key Chemical Properties

| Property | Value / Description | Notes |

| Formula | Fully deuterated (d6).[1] Acidic D exchanges rapidly with moisture. | |

| MW | 92.13 g/mol | ~7% heavier than non-deuterated (86.09 g/mol ). |

| Density | ~1.08 - 1.09 g/mL | Estimated. Denser than non-deuterated (1.015 g/mL). |

| Boiling Point | ~163 °C | Similar to non-deuterated. |

| Flash Point | 76 °C (170 °F) | Combustible Liquid.[2] |

| Stabilizer | MEHQ (Hydroquinone monomethyl ether) | Requires dissolved Oxygen to function. |

Health, Safety, & Environment (HSE)

CRITICAL WARNING: Methacrylic acid is corrosive and a lachrymator. The deuterated form carries the same chemical hazards but with higher financial value, necessitating precise handling to avoid waste.

Hazards[5][6]

-

Corrosivity: Causes severe skin burns and eye damage (Category 1A).[3] Rapidly penetrates skin.[4]

-

Polymerization: Exothermic polymerization can occur if heated, exposed to light, or if the inhibitor is depleted. Runaway reactions can rupture containers.

-

Lachrymator: Vapors are extremely irritating to the respiratory tract and eyes.

Storage Protocols (The "Oxygen Paradox")

A common error in research labs is storing inhibited monomers under pure Nitrogen/Argon. Do NOT store MEHQ-inhibited MAA-d6 under inert gas for long periods. MEHQ requires trace dissolved oxygen to effectively scavenge radicals.

-

Short-Term (<1 month): Store at 2–8°C in the dark. Ensure the container has a headspace of air (not

). -

Long-Term (>1 month): Store at 2–8°C. Monitor for turbidity (polymer formation).

-

Thawing: If frozen (MP ~16°C), thaw at room temperature. Do not heat to accelerate thawing, as localized hot spots can trigger polymerization.

Protocol A: Inhibitor Removal

Before polymerization, the MEHQ inhibitor must be removed to ensure reproducible reaction kinetics.

Method Selection:

-

Distillation: Not recommended for small quantities (<50 mL) of MAA-d6 due to high yield loss and polymerization risk.

-

Column Filtration: Recommended. High recovery (>90%) and safer.

Materials

-

Inhibitor Remover packing (e.g., De-hibit 200 or basic alumina).

-

Glass Pasteur pipette or small chromatography column.

-

Glass wool.

-

Receiving vial (dried).

Step-by-Step Procedure

-

Preparation: Pack a small glass column or pipette with ~2–3 cm of inhibitor remover beads/alumina. Plug the bottom with clean glass wool.

-

Equilibration: (Optional) Flush column with a small amount of deuterated solvent (

or -

Filtration: Slowly pass the MAA-d6 liquid through the column by gravity or slight positive pressure (rubber bulb).

-

Collection: Collect directly into the reaction vessel.

-

Usage Window: Use immediately. Uninhibited monomer will polymerize spontaneously within hours at room temperature.

Protocol B: RAFT Polymerization of PMAA-d6

This protocol describes the synthesis of Poly(methacrylic acid-d6) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method provides low dispersity (Đ) polymers suitable for neutron scattering calibration.

Reagents

-

Monomer: MAA-d6 (Purified, Protocol A).

-

CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

-

Solvent: 1,4-Dioxane (anhydrous) or Ethanol-d6 (if H-D exchange on backbone is a concern).

Workflow Diagram (Graphviz)

Caption: Workflow for the controlled radical polymerization of Methacrylic acid-d6.

Procedure

-

Stoichiometry Calculation: Target DP (Degree of Polymerization) = [M]0 / [CTA]0. Typical ratio: [M]:[CTA]:[I] = 200:1:0.2.

-

Dissolution: In a Schlenk tube, dissolve CPADB (28 mg, 0.1 mmol) and AIBN (3.3 mg, 0.02 mmol) in 1,4-Dioxane (2 mL).

-

Monomer Addition: Add purified MAA-d6 (1.84 g, 20 mmol).

-

Degassing (Critical): Oxygen inhibits RAFT. Perform 3 cycles of freeze-pump-thaw:

-

Freeze in liquid

. -

Apply vacuum (<100 mTorr) for 10 min.

-

Thaw in warm water.

-

Backfill with Argon.

-

-

Reaction: Place Schlenk tube in a pre-heated oil bath at 70°C. Stir magnetically at 300 rpm.

-

Kinetics Check: Withdraw aliquots at t=0, 2, 4, 8 hours via syringe (under Argon flow) for NMR conversion analysis.

-

Termination: Stop reaction when conversion reaches ~60% (usually 12–16 hours) to prevent "dead" chain coupling. Quench by immersing the tube in liquid nitrogen or ice water and exposing to air.

-

Purification: Precipitate dropwise into cold diethyl ether (10x excess volume). Centrifuge and decant. Repeat 2x.

-

Drying: Dry the white powder in a vacuum oven at 40°C for 24 hours.

Analytical Verification

NMR Characterization

Use Proton NMR (

-

Solvent: DMSO-d6 or

. -

Expectation:

-

Non-deuterated MAA: Signals at ~5.9 ppm and ~5.6 ppm (vinyl protons) and ~1.9 ppm (methyl group).

-

MAA-d6: These signals should be absent (silent).

-

Residual H: Integration of residual peaks vs. internal standard (e.g., Trimethylsilyl propanoic acid, TMSP) allows calculation of isotopic purity.

-

Handling Isotopic Exchange

The carboxylic acid proton (-COOH) is exchangeable.

-

If dissolved in

, MAA-d6 becomes -

If dissolved in

, it remains -

Note: For mass spectrometry (MS), ensure the ionization method (ESI-neg) accounts for the exchangeable proton mass shift depending on the mobile phase.

Troubleshooting

| Issue | Probable Cause | Corrective Action |